An In-depth Technical Guide to 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide to 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as n-butylboronic acid pinacol ester, is a key organoboron compound widely utilized in modern organic synthesis. Its stability, ease of handling, and reactivity make it an invaluable reagent, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura coupling, a cornerstone of pharmaceutical and materials science research. The pinacol ester functional group offers enhanced stability compared to the corresponding boronic acid, allowing for easier purification and a broader tolerance of functional groups in complex synthetic pathways.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
| Property | Value | Reference |
| CAS Number | 69190-62-1 | N/A |
| Molecular Formula | C₁₀H₂₁BO₂ | N/A |
| Molecular Weight | 184.09 g/mol | N/A |
| Appearance | Clear, colorless to light yellow liquid | N/A |
| Boiling Point | 73 °C at 15 mmHg | N/A |
| Density | 0.882 g/mL at 25 °C | N/A |
| Refractive Index | n20/D 1.409 | N/A |
Spectroscopic Data (Representative)
The following table outlines the expected spectroscopic characteristics of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane based on typical data for alkyl pinacol boronate esters.[1][2]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~1.25 (s, 12H, C(CH₃)₂), ~1.35 (m, 4H, -CH₂CH₂-), ~0.90 (t, 3H, -CH₃), ~0.75 (t, 2H, B-CH₂-) ppm |
| ¹³C NMR (CDCl₃) | δ ~83.0 (C-O), ~26.5 (-CH₂-), ~25.5 (-CH₂-), ~24.8 (C(CH₃)₂), ~14.0 (-CH₃) ppm. The carbon attached to boron is often not observed due to quadrupolar relaxation. |
| ¹¹B NMR (CDCl₃) | δ ~30-34 ppm |
| FT-IR (neat) | ~2970-2860 cm⁻¹ (C-H stretch), ~1370 cm⁻¹ (B-O stretch), ~1140 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z = 184 (M⁺), fragments corresponding to the loss of alkyl and pinacol groups. |
Safety and Handling
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical that requires careful handling in a laboratory setting. The following table summarizes its key safety information.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocols
Synthesis of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is a representative procedure for the synthesis of alkyl pinacol boronate esters and is adapted from established methods.[3]
Materials:
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n-Butyllithium (2.5 M in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide to synthesize an alkyl-substituted biphenyl.
Materials:
-
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq)
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine the aryl bromide (1.0 eq), 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Add 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 M).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl-substituted biphenyl.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]
